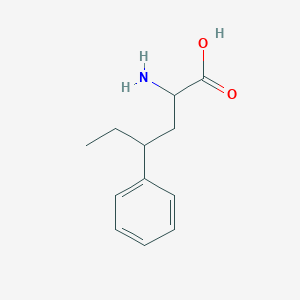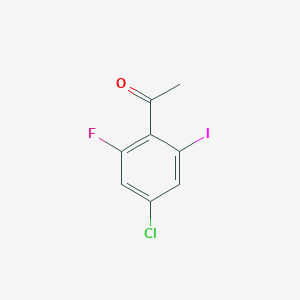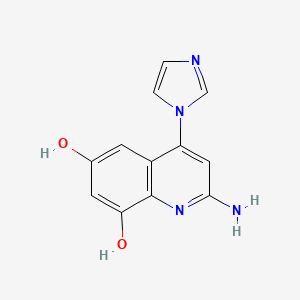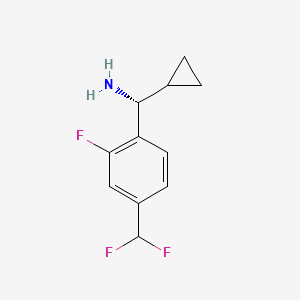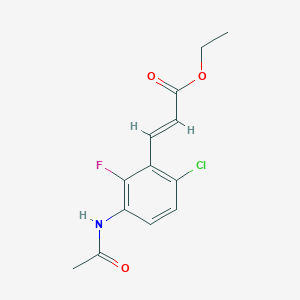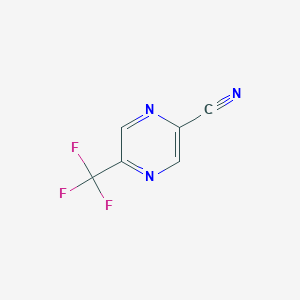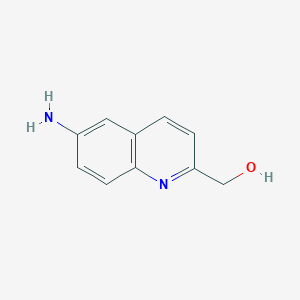
(6-Aminoquinolin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Aminoquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family, characterized by the presence of an amino group at the 6th position and a hydroxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminoquinolin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroquinoline with an amine, followed by reduction to introduce the hydroxymethyl group . Another approach involves the use of hydrazine hydrate for cyclization, followed by functionalization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
化学反応の分析
Types of Reactions: (6-Aminoquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding quinoline carboxaldehydes or carboxylic acids.
Reduction: The compound can be reduced to form quinoline derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline carboxaldehydes, carboxylic acids, and various substituted quinoline derivatives .
科学的研究の応用
(6-Aminoquinolin-2-yl)methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (6-Aminoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, contributing to its therapeutic effects .
類似化合物との比較
Quinoline: A basic structure with a nitrogen atom in the ring, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness: (6-Aminoquinolin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
(6-aminoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6,11H2 |
InChIキー |
UGFOVDGLUZEDBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


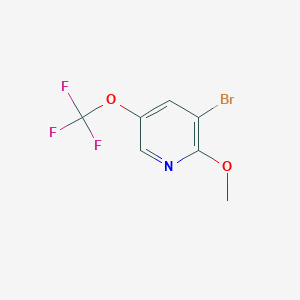
![N,N-Dimethyl-1-(1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B15223796.png)
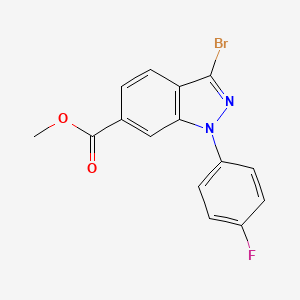
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
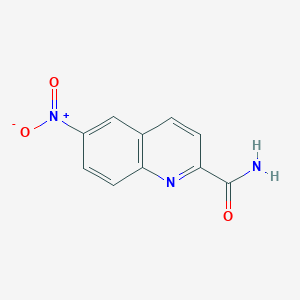
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
